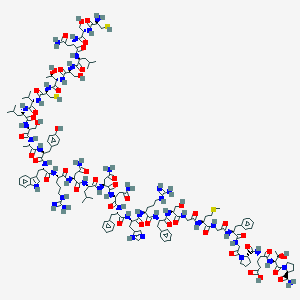
Pyridin-1-ium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-1-ium formate is a pyridinium salt formed by the combination of pyridin-1-ium cation and formate anion Pyridinium salts are known for their aromatic nature and are widely used in various chemical reactions due to their stability and reactivity
Mechanism of Action
Target of Action
Pyridin-1-ium formate, like other pyridinium salts, is a structurally diverse compound found in many natural products and bioactive pharmaceuticals Pyridinium compounds are known for their wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Biochemical Pathways
Pyridinium salts have been implicated in a wide range of biochemical pathways due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known for their diverse biological activities, including their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Action Environment
The properties of pyridinium salts can be influenced by various factors, including the presence of other ions and the ph of the environment .
Biochemical Analysis
Biochemical Properties
Pyridin-1-ium formate plays an intriguing role in a wide range of biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Structurally similar pyridinium salts have been found to have anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-1-ium formate can be synthesized by treating pyridine with formic acid. The reaction typically involves the protonation of pyridine by formic acid, resulting in the formation of pyridin-1-ium cation and formate anion. The reaction can be represented as follows:
C5H5N+HCOOH→C5H5NH++HCOO−
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors where pyridine and formic acid are mixed in stoichiometric amounts. The reaction is typically carried out at room temperature and atmospheric pressure, making it a cost-effective and straightforward process.
Chemical Reactions Analysis
Types of Reactions: Pyridin-1-ium formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pyridine N-oxide.
Reduction: It can be reduced back to pyridine under certain conditions.
Substitution: The formate anion can be substituted by other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used in substitution reactions.
Major Products:
Oxidation: Pyridine N-oxide.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pyridin-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Used in the production of ionic liquids and as a catalyst in various chemical processes.
Comparison with Similar Compounds
- Pyridinium chloride: Used in organic synthesis and as a catalyst.
- Pyridinium bromide: Known for its use in the synthesis of brominated organic compounds.
- Pyridinium iodide: Used in iodination reactions and as a reagent in organic chemistry.
Properties
CAS No. |
15066-28-1 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
formic acid;pyridine |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) |
InChI Key |
FDTUVFSBEYKVAP-UHFFFAOYSA-N |
SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] |
Canonical SMILES |
C1=CC=NC=C1.C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


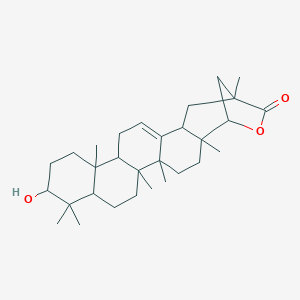

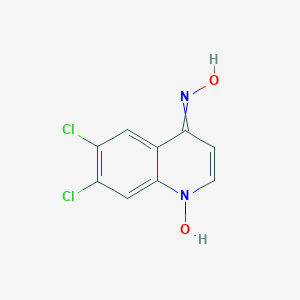
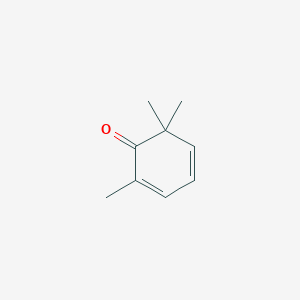

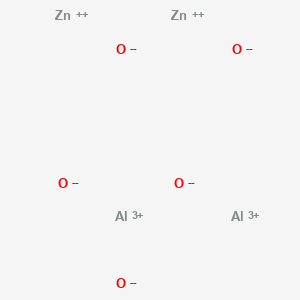
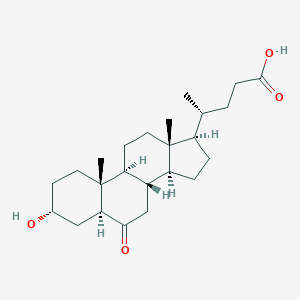
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
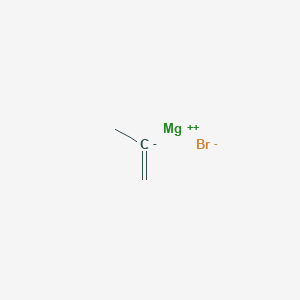
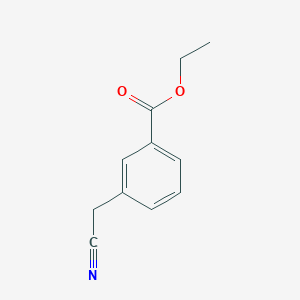

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)

